4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-18(13(2)21(3)20-12)19(23)22-8-6-16(11-22)14-4-5-17-15(10-14)7-9-24-17/h4-5,10,16H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWVZEDRHBZZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, which are a part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. They are ubiquitous in nature and have attracted the attention of chemical and pharmaceutical researchers worldwide.
Mode of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects. This suggests that the compound might interact with its targets to inhibit their function, leading to the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds, it can be inferred that multiple pathways might be affected. These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication, among others.
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects. This suggests that the compound might lead to a decrease in cell proliferation, which could be beneficial in the context of anti-tumor activity.
Action Environment
One source mentions that a related compound is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable. This suggests that the compound might have a broad range of stability under different environmental conditions.
Biological Activity
The compound 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H23N3O2
- Molecular Weight : 325.4 g/mol
This compound features a pyrazole ring substituted with various functional groups that contribute to its biological properties.
Pharmacological Activity
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound under consideration has shown promise in several areas:
1. Anti-inflammatory Activity
Studies have demonstrated that pyrazole derivatives can inhibit inflammatory responses. For instance, a related pyrazole compound was found to significantly reduce tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in vitro, indicating potential anti-inflammatory effects .
2. Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been well-documented. In one study, compounds similar to the target compound exhibited significant inhibition against various bacterial strains, including E. coli and Staphylococcus aureus, suggesting that the compound may possess similar properties .
3. Neuroprotective Effects
Recent investigations into the neuroprotective potential of pyrazole derivatives have shown that they can protect neuronal cells from oxidative stress and apoptosis. This effect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
The mechanisms by which this compound exerts its effects are multifaceted:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Antioxidant Activity : It may enhance the cellular antioxidant defense mechanisms, leading to reduced oxidative stress.
- Interaction with Receptors : The structural features allow it to interact with various biological receptors involved in inflammation and pain pathways.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
Case Study 1: Anti-inflammatory Effects
A study involving a series of pyrazole derivatives showed that certain compounds reduced edema in animal models significantly when compared to standard anti-inflammatory drugs like indomethacin . The tested compounds demonstrated up to 85% inhibition of TNF-α at specific concentrations.
Case Study 2: Neuroprotection
Research conducted on related pyrazole compounds indicated their ability to protect against neuronal cell death induced by neurotoxic agents. These findings suggest a potential application in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:
- Step 1 : Condensation of 1,3,5-trimethyl-1H-pyrazole with a pyrrolidine-carbonyl intermediate under anhydrous conditions.
- Step 2 : Coupling with 2,3-dihydro-1-benzofuran-5-yl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
- Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling steps), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Purity (>95%) is ensured via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques is recommended:
- NMR : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry (e.g., δ 2.2–2.5 ppm for methyl groups on pyrazole).
- HPLC-MS : To verify molecular weight (e.g., [M+H]+ peak at m/z ~380–400) and purity.
- IR Spectroscopy : Identification of carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and benzofuran C-O-C vibrations (~1240 cm⁻¹).
- Cross-referencing with computational predictions (e.g., DFT-optimized structures) enhances accuracy .
Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?
- Methodological Answer : Standard assays include:
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Receptor Binding : Radioligand displacement assays for GPCRs or neurotransmitter receptors.
- Positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (1 nM–100 µM) are critical .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in reaction mechanism studies?
- Methodological Answer :
- Step 1 : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways and intermediates.
- Step 2 : Validate with isotopic labeling (e.g., ¹³C tracing) or kinetic isotope effects (KIE) experiments.
- Step 3 : Apply statistical design of experiments (DoE) to identify outliers and optimize conditions (e.g., varying temperature/pH to match computed activation energies) .
- Example: Discrepancies in transition-state energies can be addressed by adjusting solvent parameters in simulations .
Q. What strategies integrate computational methods (e.g., DFT, molecular docking) with experimental data to predict electronic properties and reactivity?
- Methodological Answer :
- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with UV-Vis spectra (e.g., λmax ~270 nm for π→π* transitions) .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or EGFR). Validate with SPR (surface plasmon resonance) for binding affinity (KD values).
- Feedback Loop : Refine computational models using experimental IC₅₀ or Ki values to improve predictive accuracy .
Q. How can advanced separation technologies (e.g., membrane filtration) improve purification of this compound?
- Methodological Answer :
- Membrane Selection : Use nanofiltration (MWCO ~300–500 Da) to remove low-MW impurities.
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) for high-resolution separation.
- Process Control : Monitor purity in real-time using inline UV detectors (λ = 254 nm) and optimize flow rates via DoE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
